N-(3-((3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C14H17N3O4/c1-8(2)12(13(19)20)16-14(21)17-7-11(18)15-9-5-3-4-6-10(9)17/h3-6,8,12H,7H2,1-2H3,(H,15,18)(H,16,21)(H,19,20)/t12-/m0/s1
. This code provides a textual representation of the compound’s molecular structure, including information about the arrangement of atoms and the connectivity of bonds.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of closely related quinoxaline derivatives have been extensively studied. For instance, a compound was synthesized via Sonogashira cross-coupling, fully characterized by IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis, demonstrating the compound's structural integrity and potential as a precursor for further chemical transformations (Durgadas, Mukkanti, & Pal, 2013).
Antimicrobial and Anticancer Potential
- Research on derivatives of quinoxaline has shown promising antimicrobial and anticancer properties. A study synthesized new lipophilic acetamide derivatives, showing broad spectrum antibacterial activity against both Gram-positive and Gram-negative strains, and significant antifungal activity. The study also highlighted these compounds' potential as anticancer agents, with some derivatives exhibiting inhibitory activity against EGFR protein kinase enzyme, suggesting their utility in targeted cancer therapies (Ahmed et al., 2018).
Anticonvulsant Activity
- Another area of research has been the exploration of quinoxaline derivatives for anticonvulsant activity. A series of compounds were synthesized and evaluated, with some showing high anticonvulsant activities in experimental models. This points to the compound's potential application in developing new treatments for epilepsy or seizure disorders (Ibrahim et al., 2013).
One-Pot Synthesis Techniques
- The compound's synthesis has also been explored through one-pot techniques, which offer efficient pathways to create 3,4-dihydroquinoxalines bearing a sulfonamide or an amide group. Such methodologies underscore the compound's versatility and potential for facile integration into various chemical frameworks for further application in drug development or material science (Alizadeh et al., 2008).
Antimalarial and COVID-19 Applications
- Recent studies have investigated the application of sulfonamide derivatives in antimalarial activity and their potential utility in COVID-19 treatment, highlighting the compound's relevance in addressing current global health challenges. Theoretical investigations and molecular docking studies have supported these compounds' efficacy, suggesting a promising avenue for the development of novel therapeutics (Fahim & Ismael, 2021).
properties
IUPAC Name |
N-[3-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-11(20)17-12-5-4-6-13(9-12)24(22,23)19-10-16(21)18-14-7-2-3-8-15(14)19/h2-9H,10H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAZCKYKTSNWBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.